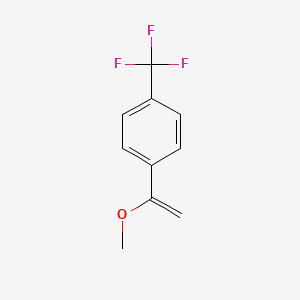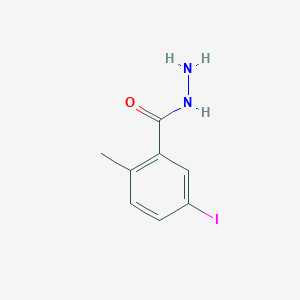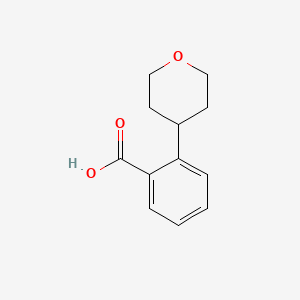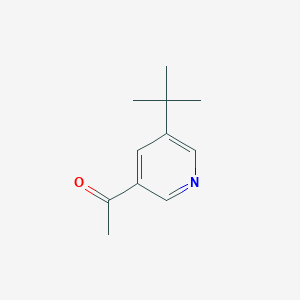
7-(Trifluoromethyl)isoindolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Trifluoromethyl)isoindolin-1-one is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to the isoindolinone core.
Méthodes De Préparation
The synthesis of 7-(Trifluoromethyl)isoindolin-1-one can be achieved through several methods. One common approach involves the trifluoromethylation of isoindolinone derivatives. This can be done using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a catalyst like platinum (II) complexes under visible light . Another method includes the use of trifluoromethyl sulfonic acid sodium salt (CF₃SO₂Na) under metal-free conditions, which selectively introduces the trifluoromethyl group to the isoindolinone core . Industrial production methods often involve large-scale synthesis using these reagents and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
7-(Trifluoromethyl)isoindolin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydride and alkyl halides.
Cyclization: This compound can undergo cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups to the isoindolinone core.
Applications De Recherche Scientifique
7-(Trifluoromethyl)isoindolin-1-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 7-(Trifluoromethyl)isoindolin-1-one exerts its effects involves its interaction with specific molecular targets. For instance, as a potential CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thus inhibiting cell cycle progression . The trifluoromethyl group enhances the compound’s binding affinity and stability, contributing to its effectiveness.
Comparaison Avec Des Composés Similaires
7-(Trifluoromethyl)isoindolin-1-one can be compared with other trifluoromethylated isoindolinones and related heterocycles. Similar compounds include:
2-Trifluoromethylindole: Another trifluoromethylated heterocycle with applications in pharmaceuticals and materials science.
4-Trifluoromethylisoindolin-1-one: A positional isomer with similar chemical properties but different reactivity and applications.
N-isoindoline-1,3-dione derivatives: These compounds share the isoindolinone core and have diverse applications in pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H6F3NO |
|---|---|
Poids moléculaire |
201.14 g/mol |
Nom IUPAC |
7-(trifluoromethyl)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)6-3-1-2-5-4-13-8(14)7(5)6/h1-3H,4H2,(H,13,14) |
Clé InChI |
WDKGLBMEVCXSLB-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C(=CC=C2)C(F)(F)F)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,6-Dibromo-2-methylbenzo[d]thiazole](/img/structure/B13671994.png)






![N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide](/img/structure/B13672049.png)
![Methyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13672052.png)



